molecular formula C9H10F3NO B2969721 (2-(2,2,2-Trifluoroethoxy)phenyl)methanamine CAS No. 1431970-06-7; 342816-26-6

(2-(2,2,2-Trifluoroethoxy)phenyl)methanamine

Cat. No.: B2969721
CAS No.: 1431970-06-7; 342816-26-6
M. Wt: 205.18
InChI Key: HLHKSXNSXJYMNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-(2,2,2-Trifluoroethoxy)phenyl)methanamine: is a chemical compound with the molecular formula C9H10F3NO and a molecular weight of 205.18 g/mol . It is characterized by the presence of a trifluoroethoxy group attached to a phenyl ring, which is further connected to a methanamine group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(2,2,2-Trifluoroethoxy)phenyl)methanamine typically involves the reaction of 2-(2,2,2-trifluoroethoxy)aniline with appropriate reagents under controlled conditions. One method involves the use of sulfuric acid and sodium nitrite to facilitate the reaction. The reaction is carried out at low temperatures (0-5°C) to ensure the stability of the intermediate products.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: (2-(2,2,2-Trifluoroethoxy)phenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroethoxyphenyl oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, (2-(2,2,2-Trifluoroethoxy)phenyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique trifluoroethoxy group imparts distinct chemical properties, making it valuable in the development of new materials and catalysts .

Biology and Medicine: The compound is studied for its potential biological activities. It may serve as a precursor for the synthesis of pharmaceuticals and bioactive molecules. Research is ongoing to explore its effects on various biological pathways and its potential therapeutic applications .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials .

Mechanism of Action

The mechanism of action of (2-(2,2,2-Trifluoroethoxy)phenyl)methanamine involves its interaction with specific molecular targets. The trifluoroethoxy group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its potential effects on enzymes, receptors, and other biomolecules .

Comparison with Similar Compounds

  • (2-(Trifluoromethyl)phenyl)methanamine
  • (2-(2,2,2-Trifluoroethoxy)-4-pyridyl)methanamine

Comparison: Compared to similar compounds, (2-(2,2,2-Trifluoroethoxy)phenyl)methanamine is unique due to its trifluoroethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other compounds may not be as effective .

Properties

IUPAC Name

[2-(2,2,2-trifluoroethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c10-9(11,12)6-14-8-4-2-1-3-7(8)5-13/h1-4H,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHKSXNSXJYMNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342816-26-6
Record name [2-(2,2,2-trifluoroethoxy)phenyl]methanamine
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